![molecular formula C20H25N3O3 B2791939 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034485-08-8](/img/structure/B2791939.png)
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a complex organic molecule with intriguing structural features that have spurred interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone typically involves multi-step organic reactions. A common approach includes:
Starting materials: The synthesis begins with 6,7-dimethoxy-3,4-dihydroisoquinoline and 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole.
Key reactions: These compounds are coupled using a methanone linker under specific conditions like the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).
Optimization: Reaction conditions, such as temperature and time, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scalable reactions in larger reactors with continuous monitoring of reaction parameters. The use of automated systems for reagent addition and product isolation ensures high efficiency and consistency.
化学反应分析
Types of Reactions
Oxidation: It can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced, especially at the imidazole ring, altering its bioactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can modify its functional groups, impacting its pharmacological properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, ethanol, chloroform.
Major Products
Quinones: Resulting from oxidation.
Hydroxy derivatives: From reduction and substitution reactions.
科学研究应用
This compound has diverse applications in scientific research:
Chemistry: Used as a model compound in studying complex organic reactions and mechanisms.
Biology: Investigated for its potential interaction with biomolecules like proteins and nucleic acids.
Medicine: Explored for its therapeutic potential, especially in designing drugs targeting neurological and cardiovascular diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism by which (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding alters the function of these targets, impacting various biochemical pathways. For instance, it may inhibit specific enzymes involved in disease progression or activate receptors that modulate cellular responses.
相似化合物的比较
Similar Compounds
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-benzo[d]imidazol-5-yl)methanone
(6,7-dihydro-3,4-dimethoxyisoquinolin-2-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone
Uniqueness
Compared to similar compounds, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone stands out due to its specific substitution pattern and unique interactions with biological targets. Its methanone linker and tetrahydroimidazole ring confer distinct chemical properties and bioactivities, making it a valuable compound in research and potential therapeutic applications.
That’s a whole lot of science. Which part caught your interest the most?
属性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-12-21-16-5-4-14(8-17(16)22-12)20(24)23-7-6-13-9-18(25-2)19(26-3)10-15(13)11-23/h9-10,14H,4-8,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLLVMKEMNEFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester](/img/structure/B2791856.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2791858.png)
![2-(morpholin-4-yl)-5-[2-(naphthalen-2-yl)-2-oxoethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2791860.png)
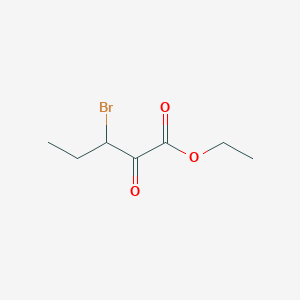
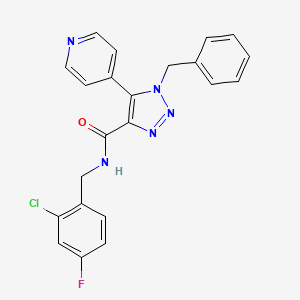
![2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2791868.png)
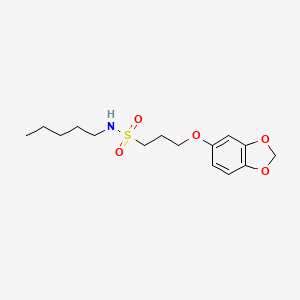
![ethyl 5-(3-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2791871.png)

![N-[(3-Propan-2-yloxyphenyl)methyl]-N-(2-pyrazol-1-ylethyl)prop-2-enamide](/img/structure/B2791874.png)
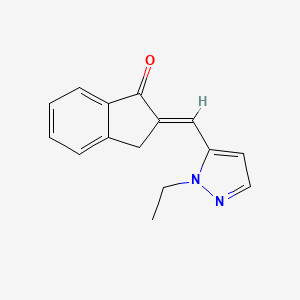
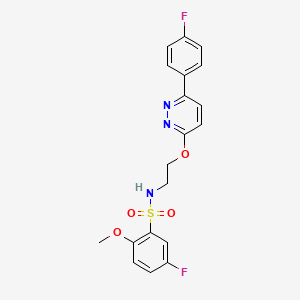
![4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2791878.png)
![2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2791879.png)
